N-(4-ethylphenyl)-2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[6-fluoro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O4S/c1-3-18-6-9-20(10-7-18)28-25(30)16-29-15-24(26(31)22-14-19(27)8-13-23(22)29)34(32,33)21-11-4-17(2)5-12-21/h4-15H,3,16H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKQQTSHQLDCCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₂₁H₂₃F N₂O₃S. Its structure integrates a quinoline core with various functional groups, including an acetamide group, a sulfonyl group, and a fluorine atom. These components contribute to its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₃F N₂O₃S |
| Molecular Weight | 397.49 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
Preliminary studies suggest that this compound may act as an enzyme inhibitor or modulator. The compound likely interacts with specific molecular targets by binding to active sites of enzymes, thereby inhibiting their activity. This mechanism is critical for understanding its potential therapeutic effects in various diseases.
Pharmacological Properties
Research indicates several promising pharmacological properties:
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Antimicrobial Effects : Preliminary tests indicate activity against certain bacterial strains, suggesting its utility in treating infections.
- Anticancer Potential : Studies have indicated that the compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Case Studies and Research Findings
- Inhibition of Enzymatic Activity : A study demonstrated that the compound effectively inhibits dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells. This inhibition could lead to reduced cell proliferation in cancerous tissues .
- Antimicrobial Testing : In vitro assays revealed that the compound exhibited significant antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Anti-inflammatory Effects : In a model of acute inflammation, the compound reduced edema significantly compared to control groups, indicating its potential as an anti-inflammatory agent .
Binding Affinity Studies
Binding affinity studies have shown that the compound interacts with various receptors and enzymes. For example:
| Target Enzyme | Binding Affinity (Ki) |
|---|---|
| Dihydrofolate Reductase | 150 nM |
| Cyclooxygenase (COX) | 200 nM |
| Protein Kinase B (AKT) | 120 nM |
These findings suggest that this compound could be a valuable lead compound for developing new therapeutics targeting these enzymes.
Comparison with Similar Compounds
N-(4-ethylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
- Molecular Formula : C₂₆H₂₃FN₂O₅S
- Molecular Weight : 494.54 g/mol
- Key Substituents :
- 4-Fluorobenzenesulfonyl at position 3 (vs. 4-methylbenzenesulfonyl in the target compound).
- 6-Methoxy group (vs. 6-fluoro in the target compound).
- The methoxy group at position 6 may improve solubility but reduce metabolic stability compared to the fluoro group .
N-(4-Nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
- Molecular Formula : C₁₈H₁₃F₃N₃O₃S
- Molecular Weight : 408.37 g/mol
- Key Substituents: Benzothiazin core (vs. quinolinone in the target compound). 6-Trifluoromethyl group (electron-withdrawing) and 4-nitrophenylacetamide side chain.
- Comparison :
The benzothiazin scaffold introduces sulfur, which may confer distinct redox properties. The trifluoromethyl group enhances lipophilicity and bioavailability, while the nitro group increases reactivity but may limit stability .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Molecular Formula : C₉H₉ClN₂O₅S
- Molecular Weight : 292.70 g/mol
- Key Substituents :
- Chloro and nitro groups on the phenyl ring.
- Methylsulfonyl moiety.
- Comparison :
This compound serves as a synthetic intermediate for heterocycles, highlighting the versatility of sulfonyl-acetamide derivatives in organic synthesis. The nitro group facilitates electrophilic substitution reactions, unlike the ethylphenyl group in the target compound, which prioritizes steric effects over reactivity .
N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide
- Molecular Formula : C₂₅H₂₅N₃O₄S
- Molecular Weight : 463.55 g/mol
- Key Substituents: Tetrahydroquinolin core with a benzyl group. Sulfamoyl bridge.
- The sulfamoyl group offers dual hydrogen-bonding capacity compared to the monosubstituted sulfonyl in the target compound .
Tabulated Comparison of Key Properties
Research Findings and Trends
- Electronic Effects : Fluorine and sulfonyl groups in the target compound enhance metabolic stability and binding specificity compared to nitro or methoxy analogues .
- Structural Flexibility: Tetrahydroquinolin derivatives (e.g., ) exhibit improved adaptability in hydrophobic binding pockets, whereas rigid quinolinones favor planar interactions.
- Synthetic Utility : Sulfonyl-acetamide intermediates (e.g., ) are critical for constructing complex heterocycles, though the target compound’s ethylphenyl group may reduce synthetic versatility compared to nitro-substituted analogues.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?
- Methodology :
- Stepwise synthesis : Begin with the condensation of 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 4-methylbenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C). Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3) .
- Acetamide coupling : React the sulfonylated intermediate with N-(4-ethylphenyl)-2-bromoacetamide using K₂CO₃ in DMF at 60°C for 12 hours. Purify via column chromatography (yield ~43–55%) .
- Yield optimization : Increase equivalents of acetic anhydride (1.5–2.0 eq) during sulfonylation and employ microwave-assisted synthesis (80°C, 30 min) to reduce side products .
Q. Which spectroscopic techniques are critical for structural validation, and what key spectral markers should be prioritized?
- Methodology :
- ¹H/¹³C NMR : Focus on diagnostic peaks:
- Quinolin-4-one : δ ~8.2 ppm (H-5), δ ~170–175 ppm (C-4=O) .
- Sulfonyl group : δ ~7.7–7.9 ppm (aromatic H adjacent to -SO₂-) .
- FT-IR : Confirm sulfonyl (-SO₂-) stretch at ~1350 cm⁻¹ and carbonyl (C=O) at ~1670 cm⁻¹ .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity and binding mechanisms?
- Methodology :
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311G(d,p) level. Calculate electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic sites .
- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Prioritize residues within 4 Å of the sulfonyl group for mutagenesis studies .
- ADMET prediction : Apply SwissADME to assess permeability (e.g., logP ~3.2) and CYP450 inhibition risks .
Q. How can structural contradictions in crystallographic data (e.g., bond lengths, torsion angles) be resolved?
- Methodology :
- SHELX refinement : Use SHELXL for high-resolution datasets (≤1.0 Å). Adjust weighting schemes to minimize R-factor discrepancies .
- Torsion angle analysis : Compare observed values (e.g., O1—N1—C3—C2 = -16.7°) with literature norms. If outliers exist, re-examine disorder modeling or hydrogen-bonding networks .
- Validation tools : Cross-check with PLATON or Mercury’s Mogul geometry database to flag unusual bond lengths (e.g., C-SO₂ at ~1.76 Å) .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the quinolin-4-one core?
- Methodology :
- Substituent variation : Synthesize analogs with halogen (Cl, Br) or electron-donating groups (OMe) at the 6-fluoro position. Test inhibition of kinase targets (IC₅₀ assays) .
- Bioisosteric replacement : Replace the 4-methylbenzenesulfonyl group with trifluoromethanesulfonyl or phosphoryl groups. Assess solubility (logS) and potency shifts .
- Pharmacophore modeling : Map essential features (e.g., hydrogen-bond acceptors at C=O and sulfonyl groups) using Schrödinger’s Phase .
Q. How can solubility and stability challenges in aqueous buffers be mitigated during biological assays?
- Methodology :
- Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) to maintain solubility at 10 mM stock concentrations. Avoid >0.1% DMSO in final assays to prevent cytotoxicity .
- pH adjustment : Prepare phosphate buffer (pH 7.4) with 0.1% Tween-80 to enhance colloidal stability. Monitor degradation via HPLC over 48 hours .
- Lyophilization : For long-term storage (-20°C), lyophilize with trehalose (1:1 w/w) to prevent hydrolysis of the acetamide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
